molecular formula C18H25N3O4 B2948140 1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1396801-71-0

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2948140
CAS No.: 1396801-71-0
M. Wt: 347.415
InChI Key: BBNKOCOYJUZPIK-UHFFFAOYSA-N
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Description

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic urea derivative featuring a unique structural architecture. The molecule comprises:

  • A urea backbone (-NH-CO-NH-), a functional group known for its hydrogen-bonding capacity and role in enhancing target binding in medicinal chemistry.
  • A 3,4,5-trimethoxyphenyl group, a common pharmacophore in tubulin inhibitors and antiproliferative agents, contributing to hydrophobic interactions and π-stacking.

Properties

IUPAC Name

1-(4-pyrrolidin-1-ylbut-2-ynyl)-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-23-15-12-14(13-16(24-2)17(15)25-3)20-18(22)19-8-4-5-9-21-10-6-7-11-21/h12-13H,6-11H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNKOCOYJUZPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCC#CCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to a but-2-yn-1-yl group and a trimethoxyphenyl urea moiety. Its structure allows for diverse interactions with biological targets, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to:

  • Interaction with Proteins: The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with protein targets, potentially inhibiting their activity.
  • Covalent Bonding: The but-2-yn-1-yl group may participate in covalent bonding with nucleophilic sites on biomolecules, enhancing specificity.
  • Modulation of Signaling Pathways: The trimethoxyphenyl urea moiety may influence various signaling pathways through receptor interaction.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, studies have shown that pyrrole derivatives can induce apoptosis in cancer cells, particularly in HepG2 (hepatocellular carcinoma) and EACC (epithelial cancer) cell lines. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation through caspase activation .

Antimicrobial Activity

Pyrrolidine derivatives have demonstrated antibacterial and antifungal activities. In vitro tests have reported minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli. The presence of halogen substituents in similar compounds has been linked to enhanced bioactivity .

Case Studies

  • Anticancer Study : A series of novel pyrrole derivatives were synthesized and evaluated for their cytotoxic effects. Compounds showed significant inhibition of cell viability at concentrations ranging from 100 to 200 µg/mL, with specific emphasis on their apoptotic effects confirmed through caspase assays .
  • Antimicrobial Evaluation : A study investigating the antibacterial properties of pyrrolidine derivatives found that certain compounds exhibited strong inhibition against multiple bacterial strains, indicating their potential as effective antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerHepG2, EACCInduction of apoptosis
AntimicrobialS. aureus, E. coliMIC: 0.0039 - 0.025 mg/mL
CytotoxicityVarious cancer cell linesSignificant reduction in cell viability

Comparison with Similar Compounds

The compound is compared below with structurally related molecules from the evidence, focusing on key substituents , synthetic routes , and hypothesized biological implications .

Structural Analogues with Urea Linkages
Compound Name Key Features Synthesis Method Potential Biological Relevance
1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea (Target) Urea, trimethoxyphenyl, pyrrolidine-alkyne chain Not explicitly described in evidence Likely tubulin inhibition or kinase targeting
1-(4-substitutedbenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea Urea, pyrrolidine-ketone, sulfonyl group Friedel-Crafts alkylation with AlCl₃/DCM Enhanced solubility via sulfonyl group
(E)-1-(4”-chlorophenyl)-3-(3’-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)urea (1g) Urea, trimethoxyphenyl, chlorophenyl-acryloyl Condensation of chalcone intermediates Antiproliferative activity (hypothesized)

Key Observations :

  • The trimethoxyphenyl group is a shared feature in compounds with reported tubulin-binding activity (e.g., azetidinones ), suggesting a common mechanism.
Analogues with Trimethoxyphenyl Groups but Alternative Cores
Compound Name Core Structure Key Differences from Target Biological Activity (Reported/Inferred)
(E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone 2a) Chalcone (α,β-unsaturated ketone) Ketone instead of urea; nitro substituent Anticancer (pyrazoline precursors)
4-(3-Hydroxy-4-methoxyphenyl)-3-thiophen-3-yl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (29) β-lactam (azetidinone) Lactam ring instead of urea; thiophene Tubulin polymerization inhibition
N-Benzyl-3-(4-chlorophenyl)-2-(methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino)propanamide Complex amide-acetyl hybrid Larger scaffold; acetyl-pyrrolidine Patent claims for therapeutic use

Key Observations :

  • The trimethoxyphenyl group consistently correlates with antiproliferative activity across diverse scaffolds, emphasizing its role in hydrophobic binding .
Impact of Pyrrolidine and Alkyne Substituents
  • Pyrrolidine : Present in both the target compound and 1-(4-substitutedbenzoyl)-3-(phenylsulfonyl)urea , this moiety may enhance solubility or interact with enzymes via its tertiary amine.
  • This contrasts with 2-(pyrrolidin-1-yl)ethyl chains in other ureas , which offer flexibility.

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